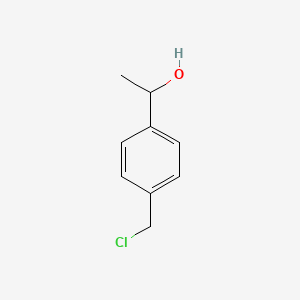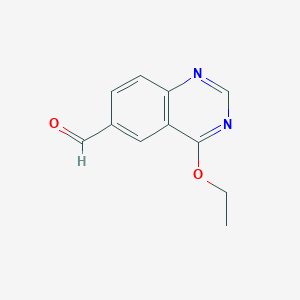![molecular formula C13H23NO2Si B8419846 3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline](/img/structure/B8419846.png)
3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline is an organic compound characterized by the presence of a tert-butyldimethylsilyloxy group and a methoxy group attached to a phenylamine structure
Vorbereitungsmethoden
The synthesis of 3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of imidazole, followed by subsequent functional group transformations . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Analyse Chemischer Reaktionen
3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include bases like n-butyllithium and solvents such as tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyloxy group can influence the compound’s reactivity and stability, affecting its interactions with other molecules. The methoxy group can also play a role in modulating the compound’s electronic properties and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-[(tert-butyldimethylsilyl)oxy]-4-methoxyaniline include:
2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine: Another compound with a tert-butyldimethylsilyloxy group, used in different synthetic applications.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with similar protective groups, used as a precursor to biologically active natural products.
Eigenschaften
Molekularformel |
C13H23NO2Si |
|---|---|
Molekulargewicht |
253.41 g/mol |
IUPAC-Name |
3-[tert-butyl(dimethyl)silyl]oxy-4-methoxyaniline |
InChI |
InChI=1S/C13H23NO2Si/c1-13(2,3)17(5,6)16-12-9-10(14)7-8-11(12)15-4/h7-9H,14H2,1-6H3 |
InChI-Schlüssel |
FHHDZCFRJZFWCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)N)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8419806.png)
![[(2-Azido-3-methoxy-3-oxopropyl)sulfanyl]acetic acid](/img/structure/B8419811.png)

![N-[2-(4-Bromoacetyl-phenyl)-ethyl]-acetamide](/img/structure/B8419831.png)

![5-Oxazol-4-yl-3H-[1,3,4]oxadiazol-2-one](/img/structure/B8419861.png)


![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethanamine acetate](/img/structure/B8419872.png)

